3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c15-10-11-3-1-4-12(9-11)13(19)16-6-8-18-7-2-5-17-14(18)20/h1-5,7,9H,6,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODUBIZYMUHSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2C=CC=NC2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethyl linker: This step might involve alkylation reactions using ethyl halides or similar reagents.
Introduction of the cyano group: This can be done through nucleophilic substitution reactions using cyanide sources.
Formation of the benzamide structure: This step typically involves the reaction of the intermediate with benzoyl chloride or similar reagents under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the pyrimidinone moiety, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the cyano group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The benzamide structure can undergo various substitution reactions, such as nucleophilic aromatic substitution, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the pyrimidinone moiety.
Reduction: Amino derivatives of the cyano group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They might exhibit activity against specific biological targets, making them candidates for drug development.
Medicine
In medicinal chemistry, such compounds are explored for their therapeutic potential. They might be investigated for their ability to modulate biological pathways involved in diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, affecting the function of the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structures
- Target Compound: Contains a monocyclic 2-oxopyrimidinone core, offering a single hydrogen-bond acceptor site (C=O) and moderate rigidity .
- Compound : Features a dipyridopyrimidin core, a tricyclic system with extended conjugation and ethoxy substituents, increasing lipophilicity and steric bulk .
Functional Group Variations
- Target vs. Compound: Both share a benzamide-cyano-ethyl scaffold, but the latter replaces pyrimidinone with a pyrazole-pyridine heterocycle, altering solubility and metal-binding properties .
Molecular Weight and Physicochemical Properties
Key Structural and Functional Insights
- Electronic Effects: The cyano group in the target compound may stabilize charge interactions more effectively than the ethoxy groups in or the thioethers in 3c .
- Biological Target Specificity: Smaller molecular weight and monocyclic core suggest the target may favor enzymes with smaller active sites, contrasting with the bulky dipyridopyrimidin derivatives .
- Synthetic Flexibility : The ethyl linker allows modular substitution, akin to the pyrazole-pyridine system in , enabling tailored modifications for activity optimization .
Biological Activity
3-Cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings on the biological activity of this compound, incorporating data tables, relevant case studies, and detailed research outcomes.
Chemical Structure and Properties
The chemical structure of 3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can be described by its molecular formula . The compound features a cyano group and a pyrimidinyl moiety, which are essential for its biological interactions.
Biological Activity Overview
Research indicates that 3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
- Antimicrobial Activity : Some studies have reported antimicrobial effects against both gram-positive and gram-negative bacteria, indicating its potential as an antibiotic agent.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Mechanism Study :
A study conducted on various cancer cell lines revealed that 3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.- Methodology : Cell viability assays (MTT assay), flow cytometry for apoptosis detection.
- Results : A dose-dependent decrease in viability was observed, with IC50 values ranging between 25 µM and 40 µM across different cell lines.
-
Inflammation Model :
In vivo studies using a carrageenan-induced paw edema model demonstrated that administration of the compound at doses of 10 mg/kg resulted in a significant reduction in edema compared to control groups.- Methodology : Measurement of paw volume before and after treatment.
- Results : The treated group showed a decrease in paw swelling by approximately 60% at the peak effect time (4 hours post-treatment).
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the pyrimidine ring can enhance biological activity. The presence of electron-withdrawing groups on the benzene ring has also been correlated with increased potency against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
